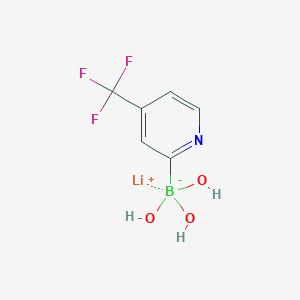
2-Isobutoxy-4-(trifluoromethyl)phenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isobutoxy group at the 2-position and a trifluoromethyl group at the 4-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid are carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .
Mode of Action
The compound’s mode of action involves the formation of a 2:2 mixed anhydride , which is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki-Miyaura cross-coupling reactions , Palladium-catalyzed direct arylation reactions , Tandem-type Pd (II)-catalyzed oxidative Heck reaction , and intramolecular C-H amidation sequence .
Pharmacokinetics
It’s known that the compound is used in pharmaceutical testing, suggesting it has properties suitable for drug development .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to catalyze the dehydrative amidation between carboxylic acids and amines . This results in the formation of amide bonds, which are fundamental in biochemistry and pharmaceutical chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is known to be heat sensitive , and dust formation should be avoided . It’s also hygroscopic, meaning it absorbs moisture from the environment . These factors can affect the compound’s stability and efficacy in its applications.
Vorbereitungsmethoden
The synthesis of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenylboronic acid.
Reaction Conditions:
Industrial Production: Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Analyse Chemischer Reaktionen
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide.
Vergleich Mit ähnlichen Verbindungen
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds:
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the isobutoxy group but has similar reactivity in cross-coupling reactions.
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of an isobutoxy group, which can affect its reactivity and applications.
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid: This is a positional isomer with the isobutoxy and trifluoromethyl groups swapped, which can lead to different chemical properties and reactivity.
Eigenschaften
IUPAC Name |
[2-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(11(13,14)15)3-4-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBTOIZQFKAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B2371101.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)


![N-(2,4-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2371115.png)
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)

